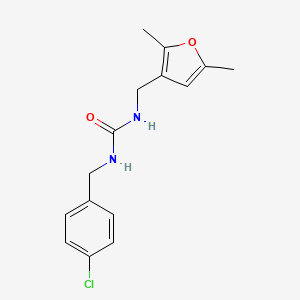
1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a urea derivative that is not directly described in the provided papers. However, the papers discuss related 1-aryl-3-(2-chloroethyl) ureas, which are synthesized from different starting materials and have shown potential as anticancer agents. These compounds, including derivatives like methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, have been evaluated for their cytotoxicity against human adenocarcinoma cells and have been compared to known anticancer drugs such as chlorambucil .
Synthesis Analysis
The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines. Although the exact synthesis of 1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is not detailed, it can be inferred that a similar approach could be used, substituting the appropriate aniline and acid derivatives to introduce the 4-chlorobenzyl and 2,5-dimethylfuran-3-ylmethyl groups .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The papers do not provide specific details on the molecular structure analysis of the compounds studied, but it is known that the substituents on the urea can significantly affect the compound's biological activity .
Chemical Reactions Analysis
The chemical reactivity of 1-aryl-3-(2-chloroethyl) ureas is not extensively discussed in the provided papers. However, the cytotoxicity assays suggest that these compounds may undergo biotransformation or interact with cellular components to exert their anticancer effects. The lack of mutagenicity in some derivatives indicates that the chemical reactions they undergo do not lead to DNA damage, which is a positive aspect for potential therapeutic use .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aryl-3-(2-chloroethyl) ureas, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. The papers mention that some of the synthesized compounds were not toxic at high doses in mice and had better antineoplastic activity and fewer side effects compared to chlorambucil, suggesting favorable properties for drug development .
Aplicaciones Científicas De Investigación
Mechanistic Studies in Chemistry
Research on urea derivatives has shown their involvement in forming specific compounds through chemical reactions. For instance, urea and its derivatives can react with acyloins and diacetyl under acid conditions to form imidazolin-2-ones and other cyclic compounds, highlighting their role in synthesizing heterocyclic structures which are often of interest in pharmaceutical chemistry (Butler & Hussain, 1981).
Catalytic Activities and Biological Applications
Urea derivatives have also been investigated for their catalytic properties, such as mimicking the activity of metalloenzymes like urease. Dinuclear nickel complexes, for example, have demonstrated urease-like activity in catalyzing the hydrolysis of urea, suggesting potential applications in synthetic bioinorganic chemistry and the development of enzyme mimics (Kundu et al., 2021).
Herbicide Development and Anticancer Research
Some urea derivatives have been studied for their herbicidal properties, indicating potential agricultural applications. Additionally, certain 1-aryl-3-(2-chloroethyl) urea derivatives have been synthesized and evaluated for their anticancer properties in vitro, showing promising results as antineoplastic agents (Gaudreault et al., 1988).
Molecular Docking Studies
Molecular docking studies on urea/thiourea derivatives have shed light on their potential anticonvulsant activities, further demonstrating the diverse biological activities that urea derivatives may exhibit. These studies provide insights into how such compounds could be optimized for therapeutic applications (Thakur et al., 2017).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-7-13(11(2)20-10)9-18-15(19)17-8-12-3-5-14(16)6-4-12/h3-7H,8-9H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDZLMWUDVPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

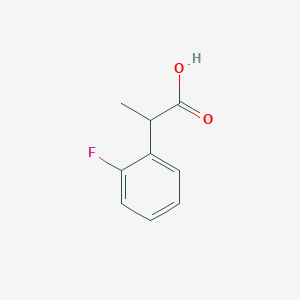
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)
![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)
![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
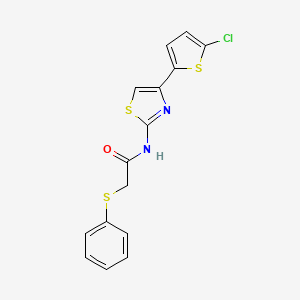

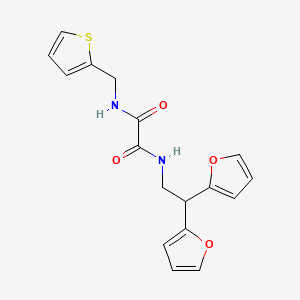
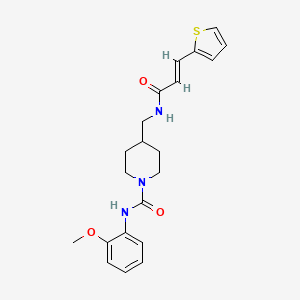
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)

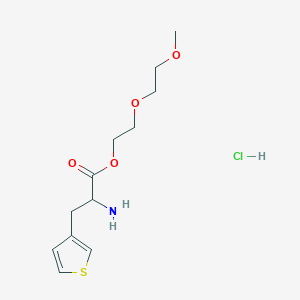
![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)